2-Aminoquinoline-3-carbonitrile
Overview
Description
2-Aminoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H7N3 . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
Quinoline compounds, including 2-Aminoquinoline-3-carbonitrile, have been synthesized through various methods over the last few decades . These methods include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .
Molecular Structure Analysis
The molecular weight of 2-Aminoquinoline-3-carbonitrile is 169.18 g/mol . The InChI code for this compound is 1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H, (H2,12,13) . The Canonical SMILES string for this compound is C1=CC=C2C(=C1)C=C(C(=N2)N)C#N .
Chemical Reactions Analysis
Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . The synthesis of the 2-aminoquinolines can be done through the following chemical reactions: Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminoquinoline-3-carbonitrile include a molecular weight of 169.18 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The XLogP3-AA value is 2.1 .
Scientific Research Applications
Synthesis of Polyfunctionally Heterocyclic Compounds
- Application Summary : 2-Aminoquinoline-3-carbonitrile is used in the synthesis of polyfunctionally heterocyclic compounds . These compounds are often used in medicinal chemistry due to their diverse biological activities.
- Methods of Application : The compound 2-Aminoquinoline-3-carbonitrile is reacted with ethylcyanoacetate to produce a derivative. This derivative is then used to synthesize different heterocyclic derivatives comprising pyridine, coumarin, pyrimidine, thiophene, and thiazole rings .
- Results or Outcomes : The synthesis of these heterocyclic compounds can lead to the development of new drugs with potential antimicrobial properties .
Anticancer Activity
- Application Summary : 2-Aminoquinoline-3-carbonitrile has been used in the synthesis of pyrimido[4,5-b]quinolines, which have shown promising anticancer activity .
- Methods of Application : The compound is reacted with different aldehydes in a mixture of acetic acid and sodium acetate . This forms a variety of pyrimido[4,5-b]quinolines.
- Results or Outcomes : Many of these synthesized derivatives have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . They also demonstrated activity on different enzymes and receptors that promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Corrosion Inhibition
- Application Summary : 2-Aminoquinoline-3-carbonitrile has been used in the study of corrosion inhibition on mild steel in 1 M HCl .
- Methods of Application : Several methods such as weight loss, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), atomic force microscopy (AFM), and quantum chemical techniques were used for this purpose .
- Results or Outcomes : The study provides insights into the corrosion inhibition properties of 2-Aminoquinoline-3-carbonitrile .
Synthesis of Spiro-Oxazino-Quinoline Derivatives
- Application Summary : 2-Aminoquinoline-3-carbonitrile has been used in the synthesis of novel heterocycles such as spiro-oxazino-quinoline derivatives .
- Methods of Application : A convenient route was successfully developed for the synthesis of these novel heterocycles from 2-Aminoquinoline-3-carbonitrile .
- Results or Outcomes : The synthesized spiro-quinoline derivatives were further studied for their photophysical properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-aminoquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANOMAHFIQOQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296310 | |
Record name | 2-aminoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Aminoquinoline-3-carbonitrile | |
CAS RN |
31407-25-7 | |
Record name | 31407-25-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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